molecular formula C11H10O3 B1516219 (1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid CAS No. 1244954-13-9

(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid

Cat. No.: B1516219
CAS No.: 1244954-13-9
M. Wt: 190.19 g/mol
InChI Key: ZRBQIRRMWRKZTO-KOLCDFICSA-N
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Description

Table 1: Comparative Analysis of Bicyclic Carboxylic Acids

Property THENA Tetrahydrofuran-2-carboxylic Acid Camphoric Acid
Melting Point (°C) 136–140 89–91 186–188
Specific Rotation [α]D +6° (c=1, acetone) -12.5° (neat) +48.7° (ethanol)
Conformational Rigidity High (fused rings) Moderate High (bridged rings)
NMR Discrimination Capacity Δδ up to 0.4 ppm Δδ ≤0.1 ppm Δδ 0.2–0.3 ppm

This combination of properties enables three principal research applications:

  • Stereochemical Analysis :
    THENA forms diastereomeric esters with secondary alcohols, producing distinct ¹H NMR splitting patterns (Δδ = 0.15–0.40 ppm) that enable absolute configuration determination. The internal aromatic protons (H-5/H-8) serve as built-in chemical shift references, eliminating need for external standards.

  • Organocatalysis :
    The rigid bicyclic framework facilitates asymmetric induction in Diels-Alder reactions. In a 2021 study, THENA derivatives achieved enantiomeric excess (ee) values >95% in heterocyclic syntheses.

  • Materials Science : Polymerization of THENA’s epoxide and carboxylic acid groups yields thermostable resins with glass transition temperatures (Tg) exceeding 180°C, as demonstrated in 2024 thermomechanical analyses.

Properties

IUPAC Name

(1S,8R)-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(13)11-6-5-9(14-11)7-3-1-2-4-8(7)11/h1-4,9H,5-6H2,(H,12,13)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBQIRRMWRKZTO-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C3C1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C3=CC=CC=C3[C@@H]1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244954-13-9
Record name (1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid
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Preparation Methods

Stepwise Preparation Outline

  • Starting Material: An oxabenzonorbornadiene or a related bicyclic alkene precursor is chosen, possessing the requisite ring system for epoxide formation.

  • Asymmetric Hydrofunctionalization: Using a rhodium-catalyzed system with chiral ligands, the alkene undergoes ring-opening or hydrofunctionalization to introduce functional groups with high enantioselectivity.

  • Epoxide Formation: The tetrahydro-1,4-epoxy ring is formed either via intramolecular nucleophilic attack or by epoxidation of the alkene intermediate under controlled conditions.

  • Carboxylation: Introduction of the carboxylic acid group at the 1-position can be achieved via oxidation of a precursor functional group or by direct carboxylation reactions.

  • Purification and Characterization: The product is purified, typically by crystallization or chromatography, and characterized by NMR, HPLC (for purity >97%), and optical rotation measurements to confirm stereochemistry.

Data Table: Typical Properties and Specifications

Parameter Value/Condition
Purity (HPLC) >97.0%
Optical Purity (ee%) ≥98.0%
Melting Point 136.0 to 140.0 °C
Molecular Formula C11H10O3
Molecular Weight 190.20 g/mol
Physical State White to almost white powder or crystal
Storage Room temperature, cool and dark place (<15°C)
Specific Rotation +6° (c=1, Acetone)

Research Findings and Optimization

  • Optimization of catalyst loading, ligand choice, solvent, and temperature is critical to maximize yield and enantiomeric excess.

  • Additives such as n-Bu4NI enhance catalytic activity and selectivity.

  • The reaction conditions are mild and compatible with various functional groups, allowing for broad substrate scope.

  • X-ray crystallography confirms the absolute configuration and stereochemistry of the product.

  • The asymmetric hydrofunctionalization approach overcomes racemic background reactions and allows for kinetic resolution of unsymmetric substrates.

Chemical Reactions Analysis

(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid: undergoes various types of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The epoxide ring can be reduced to form diols or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Reagents like ammonia (NH3) or methanol (CH3OH) under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Esters, amides.

  • Reduction: Diols, alcohols.

  • Substitution: Amines, ethers.

Scientific Research Applications

(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid: has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The epoxide ring can open to form reactive intermediates that can further react with biological molecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions with enzymes and receptors.

Comparison with Similar Compounds

Enantiomeric Pair: (1S,4R) vs. (1R,4S)

The enantiomeric pair (1S,4R) and (1R,4S) share identical functional groups but differ in spatial arrangement, leading to divergent applications:

Property (1S,4R)-Isomer (1R,4S)-Isomer
CAS Number 1244954-13-9 1244954-14-0
Purity 95% (Combi-Blocks) 95% (TCI Chemicals)
Application Pharmacological reference standard Synthetic precursor, consumable
Commercial Source Combi-Blocks (QW-1382) TCI Chemicals (T2999-1G)

The (1S,4R) isomer is prioritized in regulatory contexts (e.g., Reference Standards for Pharmaceutical Analysis), while the (1R,4S) isomer is marketed as a fine chemical intermediate .

Functional Group Variants

Key derivatives of 1,2,3,4-tetrahydronaphthalene with modified functional groups include:

Compound Name Functional Group Key Properties/Applications Evidence
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Carboxylic acid Meets pharmacopeial sterility (〈71〉) and pH (5.8–6.5) standards [1]
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide Carboxamide Potential bioactivity due to aminoethyl group [1]
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile Nitrile Likely intermediate for further synthesis [1]
3-O-Feruloylquinic Acid Quinic acid derivative Natural product from Coffea canephora; reference standard [2]
  • 3-O-Feruloylquinic Acid, though structurally distinct, shares applications as a reference standard but originates from natural sources rather than synthetic routes .

Regulatory and Commercial Context

  • Purity and Availability : Both (1S,4R) and (1R,4S) isomers are synthesized with ≥95% purity, ensuring reliability in research and industrial applications . However, commercial pricing data (e.g., (1R,4S)-isomer at ¥15,900/EA from TCI Chemicals) highlights cost variability based on demand and synthesis complexity .
  • Regulatory Compliance: The non-epoxidized carboxylic acid analog (compound a) meets pharmacopeial sterility and pH standards, suggesting its use in formulations, whereas the epoxidized (1S,4R) compound is tailored for analytical rigor .

Research and Application Insights

  • Stereochemical Impact : The (1S,4R) configuration is critical for binding specificity in pharmacological studies, as enantiomers often exhibit divergent interactions with biological targets .
  • Synthetic Utility: The epoxide ring in (1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid enables derivatization (e.g., nucleophilic attack), unlike its non-epoxidized counterparts .
  • Natural vs. Synthetic : While 3-O-Feruloylquinic Acid is plant-derived, the subject compound and its analogs are synthetic, underscoring their roles in drug development versus natural product research .

Biological Activity

(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid, commonly referred to as THENA, is a bicyclic compound notable for its unique tetrahydro and epoxide functionalities. The compound's specific stereochemistry significantly influences its biological properties and potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of THENA, including its interactions with biological targets and potential therapeutic applications.

Chemical Structure and Properties

THENA is characterized by the following chemical properties:

  • Molecular Formula : C₁₁H₁₀O₃
  • Molecular Weight : 190.20 g/mol
  • Melting Point : 138°C
  • CAS Number : 1244954-13-9

The stereochemical configuration of (1S,4R) is critical for its biological activity, influencing how the compound interacts with various biological systems.

Biological Activity Overview

Research indicates that compounds similar to THENA exhibit a range of biological activities. These include:

  • Antimicrobial Properties : Compounds with structural similarities to THENA have shown antimicrobial effects against various pathogens.
  • Antioxidant Activity : The presence of hydroxyl groups in related compounds suggests potential antioxidant capabilities.
  • Chiral Derivatization : THENA has been utilized as a chiral derivatizing agent in NMR spectroscopy for the determination of absolute configurations of secondary alcohols, demonstrating its utility in analytical chemistry .

Interaction Studies

Understanding how THENA interacts with biological targets is essential for determining its therapeutic potential. Interaction studies typically focus on:

  • Binding Affinity : Evaluating how well THENA binds to specific receptors or enzymes.
  • Mechanism of Action : Investigating the biochemical pathways influenced by THENA upon binding to its targets.

Case Studies and Research Findings

Several studies have explored the biological activity of THENA and related compounds:

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to THENA:

Compound NameStructure FeaturesBiological Activity
Naphthalenesulfonic AcidContains sulfonic acid groupAntimicrobial
9-HydroxyphenanthreneHydroxylated derivativeAntioxidant
5-MethylisoborneolMethylated bicyclic compoundOdorant with potential antimicrobial properties

THENA's unique combination of tetrahydro and epoxide functionalities may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the key synthetic pathways for (1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) is critical for resolving the bicyclic framework and stereochemistry, particularly 1^1H and 13^{13}C NMR to identify coupling constants and diastereotopic protons. Infrared (IR) spectroscopy confirms carboxylic acid and epoxide functional groups. X-ray crystallography provides definitive stereochemical assignment by resolving spatial arrangements of the tetrahydroepoxynaphthalene core .

Q. What are the primary applications of this compound in peptide and foldamer design?

The rigid bicyclic structure imposes conformational constraints, making it a valuable β-amino acid analog in peptide synthesis. It stabilizes β-turn or helical motifs in foldamers, enhancing resistance to enzymatic degradation. Applications include designing enzyme inhibitors or receptor ligands with improved pharmacokinetic properties .

Advanced Research Questions

Q. How does the conformational rigidity of the tetrahydroepoxynaphthalene core influence its interactions with biological targets?

The fused epoxide and tetralin rings restrict rotational freedom, promoting preorganization for selective binding to enzymes or receptors. Computational modeling (e.g., molecular docking) reveals that this rigidity enhances binding entropy by reducing conformational penalties during target engagement. Comparative studies with flexible analogs show reduced activity, highlighting the importance of structural constraints .

Q. What methodological strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields often arise from variations in stereochemical control during epoxidation. Strategies include:

  • Using chiral catalysts (e.g., Sharpless epoxidation conditions) for enantioselectivity.
  • Optimizing solvent systems (e.g., polar aprotic solvents) to stabilize transition states.
  • Monitoring reaction progress via HPLC to isolate intermediates and minimize side products .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Stability assays involve:

  • Incubating the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C.
  • Analyzing degradation products via LC-MS.
  • Epoxide ring-opening reactions (e.g., hydrolysis) are a key degradation pathway, requiring structural modifications (e.g., electron-withdrawing substituents) to enhance stability .

Q. What mechanisms underlie its potential neuroprotective effects, and how are these studied experimentally?

Proposed mechanisms include modulation of neurotransmitter systems (e.g., NMDA receptor antagonism) or antioxidant activity. Experimental approaches:

  • In vitro neuronal models exposed to oxidative stress (e.g., H₂O₂), with viability assessed via MTT assays.
  • Electrophysiology to measure ion channel modulation.
  • Radioligand binding assays to quantify receptor affinity .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

Impurities often include diastereomers or epoxide hydrolysis byproducts. Solutions:

  • High-resolution LC-MS with chiral columns for separation.
  • Quantitative NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities at <0.1% levels .

Q. How can researchers optimize enantiomeric excess (ee) in large-scale synthesis?

  • Employ asymmetric catalysis (e.g., Jacobsen epoxidation).
  • Use kinetic resolution via enzymatic methods (e.g., lipases).
  • Continuous-flow reactors to enhance reproducibility and reduce racemization .

Q. What strategies are used to correlate structural modifications with bioactivity in derivatives?

Structure-Activity Relationship (SAR) studies involve:

  • Systematic substitution at the carboxylic acid or epoxide positions.
  • Pharmacophore mapping using computational tools (e.g., Schrödinger’s Phase).
  • In vitro screening against target proteins (e.g., kinases, GPCRs) to identify critical functional groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid
Reactant of Route 2
(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid

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